(2-Methylquinolin-8-yl) 4-nitrobenzoate
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Overview
Description
(2-Methylquinolin-8-yl) 4-nitrobenzoate is a chemical compound that combines a quinoline derivative with a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylquinolin-8-yl) 4-nitrobenzoate typically involves the esterification of 2-methylquinoline-8-ol with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the esterification process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Methylquinolin-8-yl) 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Methylquinolin-8-yl) 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes due to the quinoline moiety.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Methylquinolin-8-yl) 4-nitrobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline moiety is known to intercalate with DNA, which can disrupt DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline-8-yl benzoate: Similar structure but lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-Nitrobenzoic acid: Contains the nitro group but lacks the quinoline moiety, limiting its applications compared to (2-Methylquinolin-8-yl) 4-nitrobenzoate.
Quinoline derivatives: Various quinoline derivatives with different substituents can have diverse applications in medicinal chemistry and materials science.
Uniqueness
This compound is unique due to the combination of the quinoline and nitrobenzoate moieties, which confer specific chemical and biological properties. This combination allows for a wide range of applications, from chemical synthesis to potential therapeutic uses.
Properties
IUPAC Name |
(2-methylquinolin-8-yl) 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c1-11-5-6-12-3-2-4-15(16(12)18-11)23-17(20)13-7-9-14(10-8-13)19(21)22/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGAHHITLORLJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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